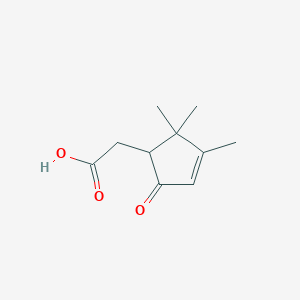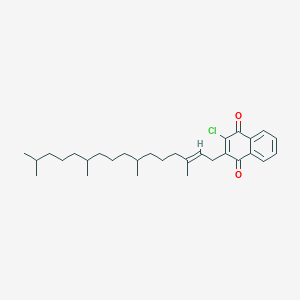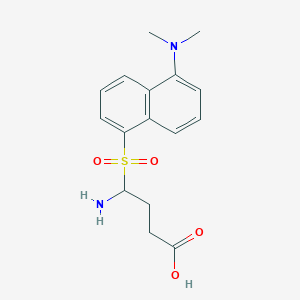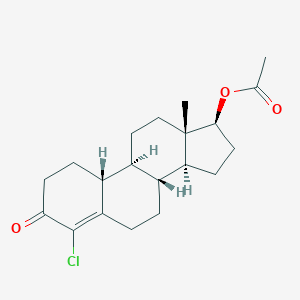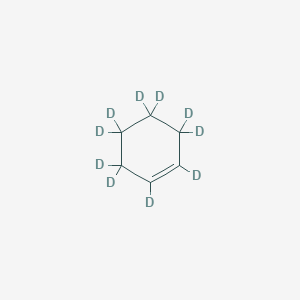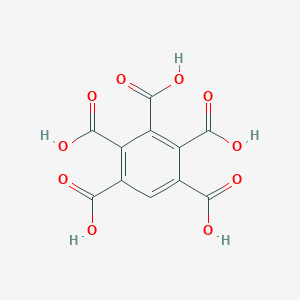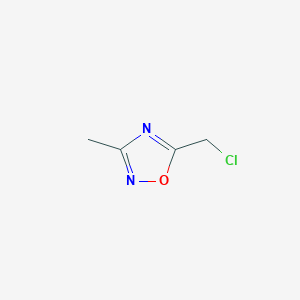![molecular formula C22H16O2 B072719 1,2-Dihydrobenzo[k]tetraphene-1,2-diol CAS No. 1421-82-5](/img/structure/B72719.png)
1,2-Dihydrobenzo[k]tetraphene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydrobenzo[k]tetraphene-1,2-diol, also known as DBTD, is a polycyclic aromatic compound that has been of interest to researchers due to its potential applications in materials science, electronics, and biomedicine. DBTD has a unique structure that makes it a promising candidate for a variety of applications.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cell growth and proliferation, which may be beneficial in the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have a number of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in lab experiments is its unique structure, which allows for the study of its electronic and optical properties. However, one limitation is that the synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can be a complex and time-consuming process, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1,2-Dihydrobenzo[k]tetraphene-1,2-diol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol and its potential applications in biomedicine. Finally, research is needed to determine the toxicity and safety of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in humans, which will be important for the development of any potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is a multi-step process that involves the reaction of various chemicals. One of the most common methods for synthesizing 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction is typically carried out under high pressure and high temperature conditions to yield 1,2-Dihydrobenzo[k]tetraphene-1,2-diol.
Aplicaciones Científicas De Investigación
1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been the subject of numerous scientific studies due to its potential applications in various fields. In materials science, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have unique electronic and optical properties that make it a promising candidate for use in electronic devices such as organic light-emitting diodes (OLEDs). In biomedicine, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Número CAS |
1421-82-5 |
|---|---|
Nombre del producto |
1,2-Dihydrobenzo[k]tetraphene-1,2-diol |
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H |
Clave InChI |
YNRNDZFOPXEGFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Sinónimos |
dibenzoanthracene-1,2-dihydrodiol dibenzoanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer dibenzoanthracene-1,2-dihydrodiol, (trans)-isomer trans-1,2-dihydroxy-1,2-dihydrodibenzo(a,h)anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




